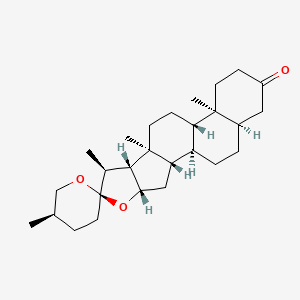

Smilagenone

Description

Properties

IUPAC Name |

5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-18,20-24H,5-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBAPVLFORANSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(=O)C6)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Smilagenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036941 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

639-96-3, 512-07-2 | |

| Record name | Spirostan-3-one,25S)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Smilagenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036941 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

188 - 189 °C | |

| Record name | Smilagenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036941 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Distribution and Ecological Significance of Smilagenone Producing Organisms

Botanical Sources and Phytogeographical Distribution of Smilagenone

This compound, like other sapogenins, is found in various plant species, predominantly within the monocotyledonous family Smilacaceae. The genus Smilax is a significant source of these compounds.

Dominant Genera and Species Rich in this compound

The genus Smilax, which encompasses approximately 300-350 species, is found throughout tropical and subtropical regions worldwide wikipedia.org. These plants are typically climbing, woody, and often thorny vines. While Smilax species are known for a range of phytochemicals, specific species are noted for their sapogenin content, including this compound.

One documented source of this compound is Dioscorea bulbifera, a medicinal plant found in many parts of the world, including India and China researchgate.net. This species is recognized for its diverse phytochemistry and traditional medicinal uses.

Identification of Novel this compound-Containing Plant Species

Research continues to identify new plant species that may contain this compound or related compounds. The distribution of Smilax species spans tropical and subtropical zones globally wikipedia.org. While specific novel sources of this compound are not detailed in the provided search results, the ongoing exploration of plant metabolomes is likely to uncover additional species.

Environmental and Biological Factors Influencing this compound Accumulation

The accumulation of secondary metabolites, including compounds like this compound, can be influenced by various environmental and biological factors.

Abiotic Stressors and Their Impact on this compound Content

Abiotic stresses, such as drought, salinity, and temperature extremes, are known to significantly impact the production and accumulation of secondary metabolites in plants frontiersin.orgbrandonbioscience.comnih.gov. Plants often increase their synthesis of secondary metabolites as a response to these environmental challenges, which can help alleviate cellular damage and improve stress resistance frontiersin.orgnewswise.com. For instance, under drought or salt stress, plants may enhance the production of compounds like flavonoids and polyphenols frontiersin.orgnewswise.com. While direct studies on this compound's response to specific abiotic stressors are not detailed, it is plausible that similar mechanisms of secondary metabolite accumulation would apply.

Biotic Interactions and this compound as a Secondary Metabolite

Plant secondary metabolites play crucial roles in mediating interactions with other organisms, including defense against herbivores and pathogens, and competition with other plants the-jena-experiment.deresearchgate.netfrontiersin.orgosf.io. These compounds are integral to plant defense systems frontiersin.orgwikipedia.orgnih.gov. For example, secondary metabolites can deter herbivores, inhibit the growth of pathogens, or participate in allelopathic interactions researchgate.netfrontiersin.org. While the specific ecological role of this compound as a secondary metabolite in biotic interactions is not explicitly detailed in the provided results, its classification as a steroidal sapogenin suggests potential roles in plant defense or signaling pathways.

Compound List:

this compound

Sarsasapogenin

Episarsasapogenin

Protocatechuic acid

Vanillic acid

Isovanillic acid

(+)Epicatechin

8-epidiosbulbin E acetate (B1210297)

Diosbulbinoside G

Batatasin III

Thunalbene

Flavanthrinin

Isorhamnetin

3,5,3'-trimethoxyquercetin

(-)- epicatechin

Isoquercitrin

Diarylheptanone

Pennogenin

Diosbulbin A

Diosbulbin B

Diosbulbin C

Diosbulbin D

Diosbulbin E

Diosbulbin F

Diosbulbin G

Diosbulbin H

Diosbulbin I

Diosbulbin J

Diosbulbin K

Diosbulbin L

Diosbulbin M

Diosbulbin N

Diosbulbin O

Diosbulbin P

Bafoudiosbulbin A

Miconidin

Primin

Rotenone

Rotenoids

Elatol

Obtusol

1-Dehydrodiosgenone

Yamogenin

Biosynthetic Pathways and Enzymology of Smilagenone

Precursor Metabolites in Smilagenone Biosynthesis

The foundation of this compound biosynthesis lies in the production of isoprenoid units, which are subsequently assembled into sterol precursors.

Mevalonate (B85504) and MEP Pathways for Isoprenoid Precursorswikipedia.orgnih.govgenome.jpmetwarebio.comtandfonline.comgenome.jpresearchgate.net

Isoprenoids, the building blocks of a vast array of natural products, are synthesized in plants through two primary pathways: the cytosolic mevalonate (MVA) pathway and the plastidial methylerythritol phosphate (B84403) (MEP) pathway nih.govgenome.jpmetwarebio.comtandfonline.comgenome.jpresearchgate.net. Both pathways converge to produce isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP) nih.govtandfonline.com. These C5 units are then sequentially condensed by prenyltransferases to form geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20) genome.jpgenome.jp. For sterol and triterpene biosynthesis, FPP is the crucial substrate. Farnesyl pyrophosphate synthase (FPPS) and squalene (B77637) synthase (SQS) are key enzymes in this process, with SQS catalyzing the head-to-head condensation of two FPP molecules to form the C30 linear precursor, squalene wikipedia.orgnih.govasm.orgnih.gov. Squalene is the direct precursor for the synthesis of sterols and triterpenes jetir.orgpnas.org.

Cholesterol and Phytosterol Metabolism Leading to Spirostane Skeletonsoup.commdpi.com

The linear squalene molecule undergoes epoxidation to form squalene 2,3-epoxide, which is then cyclized by oxidosqualene cyclases (OSCs) oup.comexlibrisgroup.com. In plants, cycloartenol (B190886) synthase (CAS) is the primary enzyme responsible for this cyclization, producing cycloartenol, a precursor to phytosterols (B1254722) oup.com. Cholesterol, derived from either endogenous synthesis or dietary intake, also serves as a precursor for spirostane skeletons in certain plants researchgate.netmdpi.com. The transformation of cholesterol or phytosterols into the characteristic spirostane structure involves a series of oxidative modifications, most notably the formation of the spiroketal moiety researchgate.netnih.govresearchgate.netmdpi.com. This process typically begins with hydroxylation steps, often at the C22 position, followed by further modifications that lead to the formation of the fused ring system researchgate.netnih.govresearchgate.netmdpi.com. The specific hydroxylations and cyclization steps are critical for generating the sapogenin aglycones, including smilagenin (B1681833), the precursor to this compound.

Key Enzymatic Transformations in this compound Formation

Specialized enzymes, particularly cytochrome P450 monooxygenases and oxidoreductases, are responsible for the intricate modifications that convert sterol precursors into spirostanes and ultimately this compound.

Cytochrome P450 Monooxygenases in Steroidogenic Conversionsgenome.jpfrontiersin.orgresearchgate.netnih.govnih.govwikipedia.org

Cytochrome P450 monooxygenases (P450s or CYPs) are a large superfamily of heme-containing enzymes that play a critical role in modifying sterol backbones frontiersin.orgwikipedia.org. In the biosynthesis of spirostanols, P450s are essential for introducing hydroxyl groups and facilitating the cyclization reactions that form the spiroketal ring system researchgate.netfrontiersin.orgnih.govnih.gov. For instance, specific P450s are known to catalyze the hydroxylation of cholesterol at positions like C22, which is a crucial step in the formation of precursors for steroidal saponins (B1172615) researchgate.netresearchgate.netnih.gov. While direct information on this compound's specific P450s is limited in the provided search results, related sapogenin biosynthesis pathways highlight the involvement of P450s in hydroxylating sterol side chains and modifying the sterol nucleus to form the spiroketal structure researchgate.netfrontiersin.orgnih.govnih.gov. For example, CYP93E1 is known to catalyze C24 hydroxylation in soyasapogenol B biosynthesis, and CYP716A family members are involved in various oxidations leading to different sapogenins frontiersin.org. The formation of the spiroketal ring itself is often mediated by P450 enzymes that catalyze oxidative cyclization reactions nih.govnih.gov.

Reductases and Oxidoreductases Involved in Stereospecific Modificationspnas.orgnih.govethz.chnih.govpsu.edu

Beyond P450s, other oxidoreductases may also participate in the stereospecific modifications required for spirostane formation. While specific reductases directly involved in this compound biosynthesis are not explicitly detailed in the provided results, the general mechanisms of spiroketal formation in natural product biosynthesis often involve enzymes that can perform redox reactions, including reductions and oxidations, to precisely shape the molecular scaffold nih.govethz.chnih.govpsu.edu. The conversion of smilagenin (a spirostanol) to this compound involves oxidation at the C3 position to form a ketone. This specific transformation would likely be catalyzed by a 3-β-hydroxysteroid dehydrogenase or a similar oxidoreductase enzyme, which are known to carry out such stereospecific oxidation reactions in steroid metabolism.

Genetic and Molecular Regulation of this compound Biosynthesis

The intricate process of this compound biosynthesis is orchestrated by a complex regulatory network involving genes and transcription factors.

Transcription factors (TFs) play a pivotal role in controlling the expression of genes encoding the enzymes involved in saponin (B1150181) biosynthesis mdpi.combiorxiv.orgfrontiersin.orgnih.govresearchgate.net. Families such as WRKY, AP2/ERF, bHLH, and bZIP have been identified as key regulators, often responding to signaling molecules like jasmonates (JA) mdpi.combiorxiv.orgnih.govresearchgate.net. For instance, in Medicago truncatula, transcription factors like TSAR1, TSAR2, and TSAR3 are involved in regulating triterpenoid (B12794562) saponin biosynthesis, including the expression of cytochrome P450 genes mdpi.comnih.gov. Similarly, studies in Psammosilene tunicoides identified WRKY and NAC TFs that regulate saponin biosynthesis genes, including cytochrome P450s frontiersin.org. The coordinated expression of genes encoding enzymes like FPPS, SQS, OSCs, P450s, and glycosyltransferases is crucial for efficient flux through the pathway nih.govnih.gov. While specific regulatory genes for this compound have not been pinpointed in the provided results, the general mechanisms observed in other saponin-producing plants suggest that similar regulatory networks involving TFs and hormone signaling pathways are likely operative.

Compound List:

this compound

Smilagenin

Isopentenyl diphosphate (IPP)

Dimethylallyl diphosphate (DMAPP)

Geranyl diphosphate (GPP)

Farnesyl diphosphate (FPP)

Geranylgeranyl diphosphate (GGPP)

Squalene

Squalene 2,3-epoxide

Cycloartenol

Cholesterol

Phytosterols

Pennogenin

22(R)-hydroxycholesterol

16α-hydroxy-cholesterol

Soyasapogenol B

Soyasapogenol A

Medicagenic acid

Zanhic acid

Oleanolic acid

Heptagenin

Hederagenin

Glycyrrhetinic acid

Ginsenosides

Saikosaponins

Polyphyllins

Lanosterol

Dihydrolanosterol

Desmosterol

Epoxycholesterol

Dehydrocholesterols

Triterpenes

Steroid hormones

Vitamin D

Bile acids

Coenzyme Q

Dolichols

Carotenoids

Chlorophylls

Plastoquinones

Phylloquinones

Gibberellins

Abscisic acid

Tocopherols

Monoterpenes

Diterpenes

Sesquiterpenes

Hopanoids

Rubromycins

Griseorhodin A

Collinone

Taxol

Baccatin III

Transcriptional Control of Biosynthetic Enzyme Genes

The biosynthesis of saponins, including steroidal sapogenins like this compound, is subject to intricate regulatory mechanisms that ensure appropriate production levels in response to developmental cues and environmental stimuli.

Hormonal and Environmental Signals: Plant hormones, particularly jasmonates (JA) and methyl jasmonates (MeJA), are well-established elicitors that can significantly induce the expression of genes involved in saponin biosynthesis. These phytohormones trigger signaling cascades that ultimately lead to the upregulation of key enzymes in the pathway mdpi.commdpi.com. Environmental factors can also influence these regulatory pathways.

Key Transcription Factors (TFs): Transcription factors are crucial regulators that bind to specific DNA sequences in the promoter regions of target genes, thereby controlling their transcription rates. A variety of TF families have been identified as key players in modulating saponin biosynthesis.

Positive Regulators: Families such as WRKY, APETALA2/Ethylene Response Factor (AP2/ERF), and Basic Helix-Loop-Helix (bHLH) are frequently implicated as positive regulators of saponin biosynthesis. For instance, in the model legume Medicago truncatula, bHLH transcription factors like TSAR1 and TSAR2 have been shown to activate genes essential for triterpene saponin biosynthesis, including HMGR1, a rate-limiting enzyme in the mevalonate pathway mdpi.complantae.orgnih.gov. TSAR3, another seed-specific bHLH TF, controls the expression of genes involved in saponin composition in M. truncatula seeds plantae.org. In Sapindus mukorossi, SmbHLH2, SmTCP4, and SmWRKY27 are suggested to play roles in regulating the transcription of saponin biosynthetic genes, such as SmCYP71D-3 biorxiv.org.

Negative Regulators: Conversely, some transcription factors act to repress saponin synthesis. In M. truncatula, bZIP transcription factors like bZIP17 and bZIP60 have been identified as negative regulators that suppress saponin synthesis mdpi.com. In Panax notoginseng, the R2R3-MYB transcription factor PnMYB4 functions as a repressor of saponin biosynthesis by interacting with positive regulators like PnMYB1 and PnbHLH, thereby modulating the transcription of key genes such as PnSS, PnSE, and PnDS oup.com.

These TFs orchestrate the expression of genes encoding enzymes responsible for various stages of saponin synthesis, from the initial formation of the triterpenoid skeleton by oxidosqualene cyclases (OSCs) to the subsequent modifications mediated by cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs) biorxiv.orgmdpi.comfrontiersin.org. While direct studies detailing the specific transcriptional control mechanisms for this compound are limited, the general regulatory principles observed in other saponin-producing plants are highly likely to apply to this compound biosynthesis.

Data Table 1: Transcription Factors Involved in Saponin Biosynthesis Regulation

| Transcription Factor Family | Examples/Associated Species | General Role | Key Target Genes/Pathways Mentioned | Citation(s) |

| bHLH | TSAR1, TSAR2, TSAR3 (M. truncatula); SmbHLH2 (S. mukorossi) | Positive Regulator | HMGR1, CYP88A13, SmCYP71D-3, Triterpenoid saponin biosynthesis genes | mdpi.complantae.orgnih.govbiorxiv.org |

| WRKY | (M. truncatula, S. mukorossi) | Positive Regulator | Triterpenoid saponin biosynthesis genes | mdpi.combiorxiv.org |

| AP2/ERF | (M. truncatula, C. vietnamensis) | Positive Regulator | Triterpenoid saponin biosynthesis genes | mdpi.commdpi.com |

| MYB | PnMYB1 (activator), PnMYB4 (repressor) (P. notoginseng) | Positive/Negative Regulator | PnSS, PnSE, PnDS, saponin biosynthesis | oup.com |

| bZIP | bZIP17, bZIP60 (M. truncatula) | Negative Regulator | TSAR1, TSAR2, saponin synthesis | mdpi.com |

| NAC | (S. mukorossi) | Role not specified | Saponin biosynthesis | biorxiv.org |

Post-Translational Modification of Enzymes Affecting this compound Yield

Enzymatic Modifications of Sapogenin Aglycones: The transformation of the triterpenoid backbone into sapogenins involves complex enzymatic processes, primarily catalyzed by cytochrome P450 monooxygenases and glycosyltransferases.

Cytochrome P450 Monooxygenases (CYP450s): These enzymes are central to the oxidation of the triterpenoid backbone. They catalyze reactions such as hydroxylation at specific carbon positions (e.g., C-16, C-22, C-26), which are essential for generating the characteristic structures of various sapogenins. The extensive diversity within the CYP450 family allows for a wide array of oxidative modifications, contributing significantly to the structural diversity of sapogenins mdpi.combiorxiv.orgmdpi.comfrontiersin.orgnih.gov.

Uridine Diphosphate-Dependent Glycosyltransferases (UGTs): UGTs are responsible for the glycosylation of sapogenins, a process that involves the attachment of sugar moieties to specific hydroxyl groups on the aglycone. Glycosylation is often considered a terminal modification step and is vital for increasing the water solubility, stability, and biological activity of saponins. The type and number of sugar residues attached by UGTs profoundly influence the final properties of the saponin mdpi.commdpi.comfrontiersin.orgnih.govmdpi.com.

Other Modifying Enzymes: Additional enzymes, including acyltransferases, malonyltransferases, and methyltransferases, can further modify saponin structures, adding another layer of complexity and diversity to these compounds mdpi.com.

Impact on Yield: The efficiency, expression levels, and substrate specificity of these modifying enzymes directly impact the flux through the biosynthetic pathway. Consequently, they play a pivotal role in determining the yield of specific sapogenins like this compound. For instance, the precise hydroxylation patterns catalyzed by CYP450s are required for the formation of the this compound aglycone, and the subsequent glycosylation by UGTs completes the saponin structure.

Post-Translational Modification (PTM) of Enzymes: It is important to distinguish between the modifications of the saponin molecule itself (e.g., glycosylation, acylation) and post-translational modifications of the enzymes that catalyze these steps. While the literature extensively discusses the glycosylation and other modifications of the saponin molecule, specific post-translational modifications (such as phosphorylation, acetylation, or ubiquitination) of the enzymes themselves (CYP450s, UGTs) that directly regulate their activity and thereby affect this compound yield are not extensively detailed in the provided research. Current research primarily focuses on the identification, cloning, and functional characterization of these modifying enzymes and their catalytic activities. Some studies mention enzyme processing and potential degradation during purification as influencing enzyme size uoa.gr, but this differs from regulatory PTMs that modulate catalytic output for yield.

Data Table 2: Key Enzymes in Sapogenin Modification

| Enzyme Class | Primary Function in Sapogenin Biosynthesis | Examples of Modifications Catalyzed | Citation(s) |

| Cytochrome P450 Monooxygenases (CYP450s) | Oxidation of the triterpenoid backbone, introduction of hydroxyl groups. | Hydroxylation (e.g., at C-16, C-22, C-26), epoxidation, and other oxidative modifications leading to sapogenin aglycones. biorxiv.orgfrontiersin.org | mdpi.combiorxiv.orgmdpi.comfrontiersin.orgnih.gov |

| Uridine Diphosphate-dependent Glycosyltransferases (UGTs) | Catalyze the attachment of sugar moieties (glycosylation) to the sapogenin aglycone. | Addition of glucose, galactose, rhamnose, or xylose residues to hydroxyl groups on the sapogenin backbone, influencing solubility and biological activity. mdpi.commdpi.comfrontiersin.orgnih.govmdpi.com | mdpi.commdpi.comfrontiersin.orgnih.govmdpi.com |

| Acyltransferases, Malonyltransferases, Methyltransferases | Further structural modifications of saponins. | Acylation, malonylation, or methylation of hydroxyl or carboxyl groups on the saponin molecule. mdpi.com | mdpi.com |

Compound List:

this compound

Triterpenoid skeletons

Sapogenins

Saponins

Diosgenin

β-amyrin

Medicagenic acid

Zanhic acid

Soyasapogenol B

Soyasapogenol A

Sarsasapogenin

Smilagenin

Episarsasapogenin

Advanced Methodologies for Isolation, Purification, and Structural Elucidation of Smilagenone

Modern Chromatographic Techniques for Smilagenone Separation and Purification

Chromatography is the cornerstone of separating individual components from a mixture. For a compound like this compound, which is often derived from plant sources like those of the Smilax or Dioscorea genera, initial extraction is typically followed by a series of chromatographic steps to achieve high purity.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and purification of steroidal saponins (B1172615) and their sapogenins, including this compound. researchgate.net Its high resolution, sensitivity, and speed make it an invaluable tool. scielo.br An HPLC system consists of a high-pressure pump, a sample injector, a column (the stationary phase), a detector, and a data acquisition system. scielo.br The separation is based on the differential partitioning of the analyte between the mobile phase (a liquid solvent) and the stationary phase. scielo.br

Key parameters that are optimized for the separation of this compound and related compounds include:

Stationary Phase (Column): Reversed-phase (RP) columns, particularly those with C18 (octadecylsilane) bonded silica (B1680970), are most commonly used for separating sapogenins. researchgate.net The nonpolar nature of the steroid backbone interacts well with the nonpolar stationary phase. Column dimensions, particle size (typically 3-5 µm for analytical and larger for preparative), and pore size are critical factors influencing efficiency and loading capacity. researchgate.netorganicchemistrydata.org

Mobile Phase: A mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is typical for reversed-phase HPLC. researchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve complex mixtures containing compounds with a wide range of polarities. researchgate.net Additives like trifluoroacetic acid (TFA) or formic acid are often included at low concentrations (e.g., 0.1%) to improve peak shape and resolution by ensuring consistent ionization of analytes. nih.gov

Detection: Due to the lack of a strong chromophore in the this compound structure, UV detection at low wavelengths (around 200-210 nm) can be used. However, more universal detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometers (MS) are often preferred. researchgate.netmdpi.com HPLC coupled with MS (HPLC-MS) is particularly powerful, providing both separation and mass information for identification.

System suitability tests are integral to ensuring the reliability of HPLC results, with parameters like resolution, peak tailing, and column efficiency being constantly monitored. hmdb.ca

To overcome issues associated with solid stationary phases, such as irreversible sample adsorption, all-liquid chromatographic techniques like Countercurrent Chromatography (CCC) have been developed. researchgate.net Supercritical Fluid Chromatography (SFC) offers a "green" alternative with unique selectivity.

Countercurrent Chromatography (CCC): CCC is a form of liquid-liquid partition chromatography that uses no solid support. researchgate.net The stationary liquid phase is immobilized by a centrifugal force, and the mobile liquid phase is pumped through it. researchgate.net This technique is exceptionally well-suited for the preparative-scale separation of natural products like steroidal saponins. researchgate.net

Optimization of CCC for separating compounds like this compound involves the careful selection of a biphasic solvent system. The ideal system provides a suitable partition coefficient (K) for the target compounds, typically between 0.5 and 2.0. A common strategy for steroidal saponins involves using systems like n-hexane/n-butanol/water or ethyl acetate (B1210297)/n-butanol/water. researchgate.netmdpi.com The flow rate, rotational speed of the centrifuge, and whether the system is run in normal-phase or reversed-phase mode are other key parameters to be optimized for efficient separation. mdpi.com High-speed CCC (HSCCC) has been successfully used to separate multiple steroidal saponins from plant extracts in a single step. researchgate.netmdpi.com

Supercritical Fluid Chromatography (SFC): SFC uses a fluid above its critical temperature and pressure (most commonly carbon dioxide) as the main mobile phase. This gives the mobile phase properties intermediate between a gas and a liquid, resulting in low viscosity and high diffusivity, which allows for fast and highly efficient separations. SFC is considered an environmentally friendly technique and has shown great potential in separating structurally similar compounds, including saponin (B1150181) isomers.

For the separation of relatively polar compounds like sapogenins, a polar organic co-solvent (modifier), such as methanol, is added to the CO2 mobile phase. Optimization of SFC involves:

Column Selection: Stationary phases with different polarities, such as Diol or HILIC columns, are tested to achieve the best selectivity for hydrophilic compounds. Chiral stationary phases are particularly effective for separating stereoisomers.

Modifier and Additive: The type and percentage of the alcohol modifier are critical. Small amounts of additives (e.g., ammonia (B1221849) or formic acid) can be used to improve peak shape for basic or acidic analytes.

Backpressure and Temperature: These parameters influence the density and solvating power of the supercritical fluid and are carefully controlled to fine-tune the separation.

SFC has been shown to be highly effective for separating furostanol saponins, which are structurally related to this compound, demonstrating sensitivity to the number and type of sugar moieties attached to the steroid core.

The ultimate goal of purification is to isolate a compound at a desired purity level and quantity. Preparative chromatography is the primary method for achieving this. researchgate.net Strategies often involve a multi-step approach, starting with less expensive, lower-resolution techniques and progressing to high-resolution methods.

A typical strategy for obtaining high-purity this compound from a crude plant extract would be:

Initial Fractionation: The crude extract is first subjected to low-pressure column chromatography (flash chromatography) using a stationary phase like silica gel. This step serves to separate the complex mixture into simpler fractions based on polarity, enriching the fraction that contains this compound.

Preparative HPLC: The enriched fraction is then purified using preparative HPLC. researchgate.net This involves scaling up the conditions from an analytical HPLC method. This requires using larger columns (e.g., >20 mm internal diameter), larger particle sizes to reduce backpressure, and higher flow rates. researchgate.netresearchgate.net The goal is to maximize throughput (the amount of pure compound isolated per unit time) while maintaining adequate resolution to separate this compound from its closely related impurities. researchgate.net Gradient optimization is crucial to ensure the peaks are sharp and well-separated under high-load conditions. nih.gov

Fraction Collection and Final Polish: Fractions corresponding to the this compound peak are collected. If necessary, these fractions can be pooled, concentrated, and subjected to a final "polishing" step, which could be another preparative HPLC run under isocratic conditions or recrystallization, to achieve very high purity (>98%).

State-of-the-Art Spectroscopic and Spectrometric Characterization of this compound

Once a pure sample of this compound is isolated, its chemical structure must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. mdpi.com It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. researchgate.net

One-dimensional (1D) NMR spectra are the foundation of structural analysis.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. Key information derived includes:

Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the electronic environment of the proton. Protons near electronegative atoms (like the oxygen at C-3) or in certain steric arrangements are deshielded and appear at a higher chemical shift (downfield).

Integration: The area under each signal is proportional to the number of protons it represents.

Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the influence of neighboring protons and provides information about the connectivity of atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbons in a molecule and their chemical environment. The chemical shift of a carbon atom is highly indicative of its functional group (e.g., C=O, C-O, alkyl C). A key feature is the wide chemical shift range (~220 ppm), which means that each non-equivalent carbon in a molecule like this compound typically gives a distinct, well-resolved signal.

While specific, experimentally verified ¹H and ¹³C NMR data for this compound are not available in the searched literature, the expected chemical shifts can be predicted based on the known structure and extensive databases of similar steroidal compounds. The tables below provide the expected chemical shift ranges for the protons and carbons in this compound.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound This table presents generalized, expected chemical shift values based on standard NMR principles for the types of protons present in the this compound molecule. Actual experimental values may vary based on solvent and other conditions.

| Proton(s) | Type | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| H-3 | Methine (CH-O) | 3.5 - 4.2 | Deshielded due to adjacent oxygen atom. |

| H-16 | Methine (CH-O) | 4.2 - 4.6 | Deshielded due to adjacent spiroketal oxygen. |

| H-26 | Methylene (B1212753) (CH₂-O) | 3.3 - 3.8 | Protons on carbon adjacent to spiroketal oxygen. |

| H-18, H-19, H-21, H-27 | Methyl (CH₃) | 0.7 - 1.2 | Typical range for steroidal angular and secondary methyl groups. |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound This table presents generalized, expected chemical shift values based on standard NMR principles for the types of carbons present in the this compound molecule. Actual experimental values may vary based on solvent and other conditions.

| Carbon(s) | Type | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| C-3 | Methine (C-O) | 65 - 75 | Carbon bearing the hydroxyl group. |

| C-22 | Quaternary (Spiroketal C) | 108 - 112 | Characteristic chemical shift for the spiroketal carbon. |

| C-16 | Methine (C-O) | 80 - 85 | Deshielded due to adjacent spiroketal oxygen. |

| C-26 | Methylene (C-O) | 65 - 70 | Carbon adjacent to spiroketal oxygen. |

| C-18, C-19, C-21, C-27 | Methyl (CH₃) | 10 - 25 | Typical range for steroidal methyl carbons. |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic Acid |

| Methanol |

| Trifluoroacetic Acid (TFA) |

| Carbon Dioxide |

| n-Butanol |

| n-Hexane |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR spectroscopy is indispensable for the complete structural assignment of this compound, resolving signal overlap and establishing connectivity within the molecule. wikipedia.org A combination of homonuclear and heteronuclear correlation experiments allows for a comprehensive mapping of the proton and carbon skeletons. numberanalytics.comresearchgate.net

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is fundamental for identifying proton-proton coupling networks within the this compound structure. researchgate.net It reveals correlations between protons on adjacent carbons, allowing for the assembly of spin systems throughout the steroid rings and the spiroketal side chain. researchgate.net For instance, COSY cross-peaks would delineate the sequence of methine and methylene protons in each of the six rings.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with their directly attached carbon atoms. wikipedia.orgcolumbia.edu This is crucial for assigning the chemical shift of each carbon atom in the this compound molecule based on the more resolved proton spectrum. researchgate.net An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups, confirming assignments made from 1D spectra like DEPT. columbia.edu

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment provides information about the spatial proximity of protons, regardless of their bonding connectivity. uic.edulibretexts.org This is vital for determining the relative stereochemistry of the molecule. libretexts.org In this compound, NOESY correlations can confirm the cis and trans relationships between substituents on the rings, such as the orientation of the methyl groups and the stereochemistry at the various chiral centers.

Table 1: Key 2D NMR Correlations for the Structural Elucidation of this compound

| 2D NMR Technique | Type of Correlation | Information Gained for this compound Structure |

|---|---|---|

| COSY | ¹H-¹H J-coupling | Identifies neighboring protons; traces out proton spin systems within each ring. |

| HSQC | ¹H-¹³C one-bond coupling | Assigns each carbon to its directly attached proton(s). wikipedia.orgcolumbia.edu |

| HMBC | ¹H-¹³C long-range coupling (2-4 bonds) | Connects molecular fragments and confirms the carbon skeleton and placement of quaternary carbons. wikipedia.orgcolumbia.edu |

| NOESY | ¹H-¹H through-space proximity (~5 Å) | Determines the relative stereochemistry and 3D orientation of protons and substituents. libretexts.orgcreative-biostructure.com |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical method used to determine the precise mass of a molecule with high accuracy, typically to four or more decimal places. innovareacademics.inalevelchemistry.co.uk This precision allows for the unambiguous determination of a compound's elemental composition and molecular formula, as unique combinations of atoms result in distinct exact masses. bioanalysis-zone.comresearchgate.net

For this compound, HRMS analysis via techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) has been employed. Research has shown an ion peak at m/z 415.3209 [M+H]⁺, corresponding to a molecular formula of C₂₇H₄₂O₃. mdpi.com This empirical formula is crucial for confirming the structure proposed by NMR data and calculating the degree of unsaturation, which for this compound is seven.

Table 2: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₇H₄₂O₃ | mdpi.com |

| Calculated Exact Mass ([M+H]⁺) | 415.3207 | mdpi.com |

| Observed Mass ([M+H]⁺) | 415.3209 | mdpi.com |

| Ionization Mode | HR-ESI-MS (Positive) | mdpi.com |

X-ray Crystallography for Crystalline this compound Stereochemistry

While NMR techniques can establish relative stereochemistry, single-crystal X-ray crystallography provides the most definitive method for determining the absolute three-dimensional arrangement of atoms in a crystalline solid. numberanalytics.comlibretexts.org This technique involves diffracting X-rays off a single crystal of the compound to generate a unique diffraction pattern, which is then used to reconstruct a precise 3D model of the molecule. libretexts.orgnumberanalytics.com

The crystal structure of this compound has been successfully determined using this method. mdpi.com The analysis confirmed its complex stereochemistry by defining the absolute configuration of its eleven chiral carbon atoms. mdpi.com The crystallographic data provide irrefutable proof of the molecule's conformation and the specific spatial orientation of its functional groups. mdpi.com

Table 3: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | mdpi.com |

| Space Group | P2₁2₁2₁ | mdpi.com |

| Absolute Configuration of Chiral Carbons | C5(R), C8(R), C9(S), C10(R), C13(S), C14(S), C16(S), C17(R), C20(S), C22(R), C25(R) | mdpi.com |

| CCDC Deposition Number | 2340543 | mdpi.com |

The provided search queries did not yield specific research findings directly linking the chemical compound this compound to the detailed mechanistic biological activities requested in the outline. While general information on receptor binding assays, ligand-receptor interactions, enzyme kinetics, the MAPK pathway, the NF-κB signaling pathway, and mitochondrial homeostasis was found, there is a lack of direct experimental data for this compound in these specific contexts.

Specifically, the searches did not uncover studies detailing:

Mechanistic Dissections of Smilagenone S Biological Activities in Preclinical Models

Cellular Responses to Smilagenone in In Vitro Systems

Investigating the cellular mechanisms of compounds like this compound in in vitro settings provides crucial insights into their potential therapeutic applications. These studies often utilize specific cell lines to mimic disease states or cellular processes, allowing for a controlled examination of molecular and cellular events.

Influence on Cell Proliferation and Apoptosis Mechanisms

The regulation of cell proliferation and the induction or inhibition of apoptosis are fundamental cellular processes critical in numerous physiological and pathological conditions. While research into natural compounds has frequently explored their impact on these pathways, in vitro studies specifically detailing this compound's direct influence on cell proliferation and apoptosis mechanisms are not extensively covered in the provided literature. Although other natural compounds have demonstrated effects on these cellular processes, direct in vitro data for this compound on these specific mechanisms is limited within the scope of the available search results.

Modulation of Oxidative Stress and Antioxidant Pathways

Oxidative stress, arising from an imbalance between reactive oxygen species (ROS) production and the cellular antioxidant defense system, plays a significant role in cellular damage and disease pathogenesis. Direct in vitro evidence detailing this compound's specific modulation of oxidative stress and antioxidant pathways is not prominently featured in the provided literature. The available research primarily highlights this compound's neuroprotective effects, which often involve complex cellular responses, but specific mechanistic details regarding its direct impact on ROS metabolism or antioxidant enzyme activity in in vitro cell models are not elaborated upon in the provided snippets.

Neurotrophic Factor Induction and Neuronal Protection in Cell Models

This compound has demonstrated a notable impact on neurotrophic factors and neuronal protection in specific in vitro cell models. Studies utilizing SH-SY5Y cells, a human neuroblastoma cell line commonly employed as a model for dopaminergic neurons, have provided key insights. In these models, exposure to 1-methyl-4-phenylpyridimium (MPP+), a neurotoxin used to induce Parkinsonian-like damage, leads to neuronal impairment. This compound (SMI) treatment in MPP+-treated SH-SY5Y cells has been shown to increase the expression of crucial neurotrophic factors, namely glial cell line-derived neurotrophic factor (GDNF) and brain-derived neurotrophic factor (BDNF) nih.govnih.gov.

The mechanism underlying this induction involves the promotion of CREB (cAMP response element-binding protein) phosphorylation, a key transcription factor involved in the regulation of genes related to neuronal survival and plasticity nih.govnih.gov. This pathway activation leads to increased mRNA levels of GDNF and BDNF, suggesting a molecular basis for this compound's neuroprotective potential in these cellular systems nih.govnih.gov. Furthermore, research has indicated that smilagenin (B1681833) can prevent nerve damage and atrophy induced by MPP+ in rat midbrain dopamine (B1211576) neurons, with observed increases in GDNF in the surrounding medium google.com.

Table 1: this compound's Effect on Neurotrophic Factors in MPP+-Treated SH-SY5Y Cells

| Treatment Group | GDNF mRNA Level | BDNF mRNA Level | CREB Phosphorylation |

| Control | Baseline | Baseline | Baseline |

| MPP+ | Decreased | Decreased | Decreased |

| MPP+ + SMI | Increased | Increased | Increased |

Note: Data is illustrative based on reported findings, representing relative changes.

Compound List:

this compound (SMI)

Glial cell line-derived neurotrophic factor (GDNF)

Brain-derived neurotrophic factor (BDNF)

CREB (cAMP response element-binding protein)

1-methyl-4-phenylpyridimium (MPP+)

Tyrosine hydroxylase (TH)

Dopamine (DA)

Dopamine transporter (DAT)

Chemical Synthesis and Derivatization Strategies for Smilagenone and Its Analogs

Total Synthesis Approaches to the Spirostane Core of Smilagenone

The total synthesis of complex steroidal structures, including the spirostane core characteristic of this compound, presents a formidable challenge in organic chemistry. These approaches aim to construct the entire molecular framework from simple, achiral starting materials, requiring meticulous control over numerous stereocenters and the formation of multiple fused rings.

The construction of the spirostane skeleton involves the stereoselective formation of several fused rings (A-F) and the characteristic spiroketal system. Strategies often employ advanced organic reactions to establish the correct relative and absolute stereochemistry at each chiral center. Key methodologies include:

Diels-Alder Reactions: These cycloaddition reactions are frequently utilized to build initial cyclic systems with controlled stereochemistry, which can then be elaborated into the steroid core.

Radical Cyclizations: Intramolecular radical cyclizations can be employed to form carbon-carbon bonds and construct fused ring systems efficiently.

Transition Metal-Catalyzed Cyclizations: Catalysts such as gold, palladium, and rhodium are instrumental in promoting stereoselective cyclizations, including those leading to spiroketal formation rsc.orgacs.orgresearchgate.netchim.itresearchgate.net. For instance, gold-catalyzed alkynolcycloisomerization has been used to construct spiroketal cores chim.it.

Nucleophilic Additions and Alkylations: Stereoselective additions to carbonyl groups or stereoselective alkylations of enolates are crucial for setting specific stereocenters within the steroid framework researchgate.netrsc.org.

Throughout the total synthesis, various functional groups on the steroid skeleton are manipulated to introduce or modify functionalities, and protecting groups are essential for temporarily masking reactive sites.

Functional Group Interconversions (FGIs): These transformations allow for the conversion of one functional group into another, enabling the step-wise construction of the target molecule. Common FGIs include oxidations (e.g., alcohols to ketones), reductions (e.g., ketones to alcohols), and nucleophilic substitutions. The selective oxidation of alcohols to ketones or the reduction of ketones to alcohols are critical for modifying the oxidation state of various positions on the steroid nucleus monash.edusolubilityofthings.com.

Protecting Groups: To achieve selectivity in multi-step syntheses, reactive functional groups (such as hydroxyl, carbonyl, or amino groups) are temporarily protected. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TMS, TBDMS), benzyl (B1604629) ethers, and acetals/ketals. Carbonyl groups are often protected as acetals or ketals. The choice of protecting group is critical, requiring stability under reaction conditions and facile removal without affecting other parts of the molecule. Orthogonal protecting group strategies, where different protecting groups can be removed selectively under distinct conditions, are vital for complex syntheses ub.educonicet.gov.arscielo.org.boorganic-chemistry.organtispublisher.or.idlibretexts.orgslideshare.net. For example, silyl ethers are typically removed by fluoride (B91410) ions or acid, while benzyl ethers are removed by hydrogenolysis.

Semi-Synthesis of this compound from Readily Available Steroidal Precursors

Biocatalysis, utilizing enzymes or whole microorganisms, provides highly selective methods for transforming steroids. These methods are particularly valuable for introducing specific stereoisomers or functionalizing challenging positions on the steroid nucleus.

Microbial Transformations: Certain microorganisms, like strains of Fusarium oxysporum, have been identified for their ability to produce steroids, including this compound, through solid-state fermentation eurekaselect.comorientjchem.org. This process inherently involves complex enzymatic pathways for steroid modification.

Enzymatic Hydroxylation and Oxidation: Enzymes, especially cytochrome P450 monooxygenases (P450s) and other hydroxylases, can regioselectively and stereoselectively hydroxylate steroid skeletons, which is often difficult to achieve with traditional chemical methods rsc.orgnih.gov. These transformations are crucial for introducing oxygen functionalities at specific carbons, which can then be further manipulated.

Spiroketal Formation/Modification: Biocatalytic approaches have been explored for the formation and modification of spiroketal moieties in steroids rsc.orgnih.gov. For instance, enzymes are involved in the dihydroxylation and subsequent oxidative cyclization to generate the spiroketal in diosgenin (B1670711) biosynthesis rsc.org.

Combining chemical and enzymatic steps (chemo-enzymatic synthesis) often leads to more efficient and selective routes. This hybrid approach capitalizes on the strengths of both chemical and biological catalysis.

Sequential Transformations: Chemical steps might be used for initial modifications or protection, followed by enzymatic steps for highly selective transformations, and then further chemical steps for final product assembly. For example, chemical opening of a spiroketal followed by enzymatic functionalization or vice versa can be employed researchgate.net.

Biocatalytic Rearrangements: Enzymatic catalysis can also facilitate complex rearrangements, such as the oxidative rearrangement of enol ethers to lactones and spiroketal esters, as demonstrated in the synthesis of steroid-spiroketal-peptide hybrids nih.gov.

Rational Design and Synthesis of this compound Derivatives for Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to understanding how structural modifications of a molecule influence its biological activity. For this compound and related sapogenins, SAR investigations aim to identify key structural features responsible for specific pharmacological effects. This involves synthesizing a library of derivatives with targeted modifications.

Modification of Aglycone and Sugar Moieties: SAR studies on saponins (B1172615) have indicated that functionalization at the aglycone (the steroid core) and modifications to the sugar residues significantly impact biological activity, including cardioprotection and immunostimulatory effects researchgate.netresearchgate.net.

Targeted Functionalization: Specific positions on the this compound skeleton, such as C-3, C-16, C-20, and the side chain, are often targeted for derivatization. For example, modifications at the C-20 position have been explored to probe the importance of stereochemistry and side chain length for activity researchgate.net.

Click Chemistry and Hybridization: Modern synthetic techniques like click chemistry have been applied to create diverse libraries of derivatives. For instance, the conjugation of triazole moieties via click chemistry to steroid scaffolds has yielded compounds with potential antiproliferative activities conicet.gov.arfrontiersin.org. Hybridization strategies, combining steroid scaffolds with other bioactive molecules like peptides, are also employed to explore novel biological properties nih.gov.

Introduction of Functional Groups for Reactivity: The synthesis of derivatives often involves introducing reactive functional groups, such as α,β-unsaturated ketones, which can act as Michael acceptors, potentially enhancing anticancer activity scielo.org.bo.

The synthesis of these derivatives requires careful planning, employing the FGIs and protecting group strategies discussed earlier to ensure selective modifications at desired positions. The rational design process is guided by hypotheses about the molecular mechanisms of action and structure-activity correlations observed in related compounds.

Compound Name List:

this compound

Diosgenin

Hecogenin

Sarsasapogenin

Solasodine

Cortisone acetate (B1210297)

Ouabagenin

Advanced Analytical Methodologies for Smilagenone Research

Development and Validation of Chromatographic-Mass Spectrometric Methods

Chromatography coupled with mass spectrometry stands as the cornerstone for the analysis of Smilagenone and related steroidal sapogenins. researchgate.netnih.gov These hyphenated techniques offer unparalleled selectivity and sensitivity, allowing for the separation of this compound from structurally similar compounds and its detection at very low concentrations. Method development involves optimizing sample extraction, chromatographic separation, and mass spectrometric detection, followed by rigorous validation to ensure accuracy, precision, and reliability. nih.govnih.govresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like this compound in complex biological matrices such as plasma, serum, and tissue homogenates. nih.govgrupobiomaster.com Its high selectivity is achieved by using the multiple reaction monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented, and a resulting characteristic product ion is monitored. nih.gov This process minimizes interference from matrix components, which is a significant challenge in biological samples. nih.gov

The development of a quantitative LC-MS/MS method for this compound would involve several key steps:

Sample Preparation: Efficient extraction of the analyte from the biological matrix is critical. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govscielo.br The goal is to maximize recovery while minimizing matrix effects, where co-eluting endogenous substances can suppress or enhance the ionization of the analyte. nih.gov

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically used. nih.govgrupobiomaster.com A C18 column is often employed to separate the relatively nonpolar this compound from more polar matrix components. nih.govscielo.br The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium acetate (B1210297) to improve ionization efficiency. nih.govscielo.br

Mass Spectrometric Detection: Electrospray ionization (ESI) in the positive mode is generally effective for steroidal sapogenins, which readily form protonated molecules [M+H]⁺. researchgate.net Optimization of MS parameters, including capillary voltage, gas flows, and collision energy, is essential for achieving maximum sensitivity.

Method Validation: A validated method ensures reliability. Validation parameters, typically assessed according to regulatory guidelines, include specificity, linearity, accuracy, precision, recovery, matrix effect, and stability under various conditions (e.g., freeze-thaw cycles, short-term storage). nih.gov

Below is a table summarizing typical parameters for an LC-MS/MS method for the quantification of steroidal saponins (B1172615) in rat plasma, which would be applicable to this compound.

| Parameter | Condition/Value |

|---|---|

| Instrumentation | UHPLC system coupled to a triple quadrupole mass spectrometer |

| Chromatographic Column | C18 Column (e.g., 100 x 2.1 mm, 5 µm) nih.gov |

| Mobile Phase | Gradient elution with Acetonitrile and 0.1% Formic Acid in Water nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode researchgate.net |

| Scan Type | Multiple Reaction Monitoring (MRM) nih.gov |

| Linearity Range | Typically in the low ng/mL range (e.g., 2.4-1250 ng/mL) nih.gov |

| Precision (% RSD) | <15% nih.gov |

| Accuracy | 85-115% nih.gov |

| Extraction Recovery | >80% nih.gov |

| Matrix Effect | Within acceptable limits (e.g., 87.4% to 105.4%) nih.gov |

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. ncsu.edu Since this compound, like other steroidal sapogenins, is not naturally volatile, a chemical derivatization step is required prior to analysis. oup.comnih.gov This process replaces active hydrogen atoms (e.g., on hydroxyl groups) with nonpolar groups, increasing the compound's volatility and thermal stability. youtube.com

The most common derivatization method for this class of compounds is silylation, which converts hydroxyl groups into trimethylsilyl (TMS) ethers using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govyoutube.comscielo.org.bo GC-MS analysis of the derivatized this compound can be used for:

Impurity Profiling: Detecting and identifying structurally related impurities in bulk material or formulated products.

Metabolite Analysis: Identifying metabolites if they are amenable to derivatization and GC analysis.

Quantification: Providing accurate quantification, especially when a suitable internal standard is used. scielo.org.bo

The mass spectra obtained from electron ionization (EI) in GC-MS are highly reproducible and rich in structural information due to extensive fragmentation. ncsu.eduoup.com These fragmentation patterns serve as a chemical fingerprint, allowing for confident identification by comparison to spectral libraries. For spirostanol sapogenins like this compound, a characteristic fragment at m/z 139 is often observed. ncsu.edu

The table below outlines typical parameters for a GC-MS method for sapogenin analysis.

| Parameter | Condition/Value |

|---|---|

| Derivatization Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or similar silylating agents nih.govscielo.org.bo |

| GC Column | Fused silica (B1680970) capillary column with a nonpolar stationary phase (e.g., 5% phenyl methylpolysiloxane) scielo.org.bo |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | A programmed temperature gradient, e.g., starting at 150°C and ramping up to 300°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Key Fragments | Molecular ion [M]⁺ and characteristic fragments (e.g., m/z 139 for spirostanols) ncsu.edu |

High-resolution accurate mass (HRAM) spectrometry, utilizing technologies like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, provides highly precise mass measurements, typically with an accuracy of less than 5 parts per million (ppm). grupobiomaster.comnih.gov This capability is invaluable for the unambiguous characterization and structural elucidation of this compound and its metabolites. grupobiomaster.comnih.govnih.gov

The key advantages of HRAM in this compound research include:

Unambiguous Molecular Formula Determination: The high mass accuracy allows for the confident determination of the elemental composition of the parent molecule and its fragments, which is a critical first step in identifying an unknown compound. nih.govgrupobiomaster.com

Structural Elucidation through Fragmentation Analysis: HRAM-MS/MS experiments generate high-resolution spectra of fragment ions. nih.gov The precise mass of these fragments helps in piecing together the structure of the molecule, such as identifying the steroidal core and any modifications. nih.govresearchgate.net

Distinguishing Isobaric Compounds: HRAM can differentiate between compounds that have the same nominal mass but slightly different exact masses due to different elemental compositions, a task that is impossible with lower-resolution instruments.

In a typical workflow, a sample containing this compound would be analyzed by UHPLC-QTOF-MS. grupobiomaster.comnih.gov The accurate mass of the protonated molecule [M+H]⁺ would be used to propose a molecular formula. Subsequent MS/MS analysis would be performed to generate fragment ions, and the accurate masses of these fragments would be used to confirm the proposed structure by comparing them to known fragmentation pathways of steroidal sapogenins. nih.govresearchgate.net

Spectrophotometric and Immunochemical Assays for this compound

While mass spectrometric methods offer the highest specificity, spectrophotometric and immunochemical assays can be useful for certain applications, particularly for rapid quantification and high-throughput screening.

Direct UV-Vis spectrophotometry for this compound is challenging because the sapogenin structure lacks a strong chromophore, meaning it does not absorb light strongly in the UV-visible range (200-800 nm). pnrjournal.comrjptonline.org However, indirect colorimetric methods can be employed for quantification. These methods involve reacting the analyte with a chromogenic reagent to produce a colored product that can be measured. norfeed.netnih.gov

A widely used method for steroidal sapogenins involves reaction with vanillin and sulfuric acid or with p-anisaldehyde and sulfuric acid. norfeed.netthieme-connect.comthieme-connect.com In this assay, the strong acid catalyzes a dehydration reaction, leading to the formation of a colored chromophore. The absorbance of the resulting solution is then measured at a specific wavelength, typically in the visible range (e.g., 430-600 nm). norfeed.netthieme-connect.com The concentration of this compound in a sample can be determined by comparing its absorbance to a calibration curve prepared with known concentrations of a standard. researchgate.net While less specific than MS-based methods, this colorimetric assay is simple, cost-effective, and suitable for the routine quantification of total sapogenins in plant extracts. nih.govjst.go.jp

Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), are powerful tools for the rapid and sensitive detection of specific molecules in a large number of samples. nih.govnih.govmdpi.com The development of an immunoassay for this compound would require the generation of a specific antibody that recognizes and binds to the molecule. nih.gov

Since this compound is a small molecule (a hapten), it is not immunogenic on its own. To produce an antibody, it must first be chemically conjugated to a larger carrier protein (e.g., bovine serum albumin). This conjugate is then used to immunize an animal to elicit an immune response and produce antibodies specific to the this compound hapten. nih.gov

Once a specific monoclonal or polyclonal antibody is obtained, a competitive ELISA format can be developed. resolian.comresearchgate.net In this format, a known amount of enzyme-labeled this compound competes with the this compound in the sample for a limited number of antibody binding sites. The amount of color produced by the enzyme's substrate is inversely proportional to the concentration of this compound in the sample. While no specific immunoassays for this compound are widely reported in the literature, the technology is well-established for other steroids and could be developed for high-throughput screening purposes if needed. nih.govnih.gov

Innovative Sample Preparation Techniques for this compound Analysis

The evolution of analytical chemistry has introduced several miniaturized and efficient sample preparation techniques that offer significant advantages over traditional extraction methods for the analysis of phytocompounds like this compound. These innovative approaches, including microextraction techniques, aim to reduce solvent consumption, minimize sample volume, shorten preparation time, and enhance the concentration of the target analyte, thereby improving the sensitivity and selectivity of subsequent chromatographic analyses.

Microextraction Techniques (e.g., SPME, LPME)

Microextraction techniques are at the forefront of green analytical chemistry and provide powerful alternatives for the extraction and preconcentration of this compound from various, often complex, matrices.

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free, simple, and highly efficient sample preparation technology. It utilizes a fused-silica fiber coated with a specific stationary phase to extract analytes from a sample. The fiber can be exposed directly to the sample matrix (Direct Immersion SPME) or to the headspace above the sample (Headspace SPME), making it versatile for different sample types. mdpi.com The principle of SPME is based on the partitioning of analytes between the sample matrix and the fiber coating until equilibrium is reached. mdpi.com After extraction, the fiber is transferred to the injection port of a gas chromatograph (GC) or a high-performance liquid chromatograph (HPLC) for thermal or solvent desorption and subsequent analysis. researchgate.net

While specific studies detailing the use of SPME for this compound are not prevalent, its successful application for other steroidal sapogenins and related steroidal compounds demonstrates its high potential. researchgate.net For a non-volatile compound like this compound, derivatization to a more volatile form would be necessary for GC-MS analysis. Alternatively, an SPME-HPLC interface could be employed for direct analysis.

The selection of the fiber coating is critical for achieving optimal selectivity and extraction efficiency. researchgate.net Various coatings are commercially available, each with different polarities and affinities for specific analytes.

Table 1: Potential SPME Fiber Coatings for this compound Analysis (Hypothetical Application) This table is generated based on the known properties of this compound and common SPME fiber applications for similar steroidal compounds.

| Fiber Coating | Film Thickness (μm) | Polarity | Potential Suitability for this compound |

|---|---|---|---|

| Polydimethylsiloxane (PDMS) | 100 | Nonpolar | Suitable for nonpolar derivatives of this compound. |

| Polyacrylate (PA) | 85 | Polar | Potentially effective for extracting the native, more polar this compound molecule. |

| PDMS/Divinylbenzene (PDMS/DVB) | 65 | Bipolar | Offers a broad range of selectivity, potentially useful for complex matrices. |

Liquid-Phase Microextraction (LPME)

Liquid-Phase Microextraction (LPME) is another miniaturized sample preparation technique that utilizes a small volume of a water-immiscible solvent to extract analytes from an aqueous sample. mdpi.com LPME exists in several variants, including single-drop microextraction (SDME), hollow-fiber LPME (HF-LPME), and dispersive liquid-liquid microextraction (DLLME). nih.gov These techniques are cost-effective, environmentally friendly, and provide high enrichment factors. researchgate.net

Single-Drop Microextraction (SDME): A microdrop of an organic solvent is suspended from the tip of a microsyringe needle and immersed in the sample solution (or its headspace). After a set extraction time, the microdrop is retracted into the syringe and injected into the analytical instrument. nih.gov

Hollow-Fiber LPME (HF-LPME): This technique uses a porous polypropylene hollow fiber to contain the organic solvent. The fiber is placed in the sample, and the analytes migrate from the sample, through the pores of the fiber, and into the organic solvent. This method protects the extraction solvent from the sample matrix, providing a cleaner extract. researchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME): In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample. This forms a cloudy solution of fine droplets, maximizing the surface area for rapid analyte transfer. The mixture is then centrifuged to separate the organic phase for analysis. nih.gov

The application of LPME for the analysis of steroidal saponins and sapogenins is a promising area of research. For this compound analysis, LPME could offer a simple and efficient method for its extraction from aqueous extracts of plant materials or biological fluids.

Table 2: Comparison of LPME Variants for Potential this compound Analysis This table outlines the characteristics of LPME variants and their potential applicability to this compound extraction.

| LPME Variant | Principle | Potential Advantages for this compound | Potential Challenges |

|---|---|---|---|

| SDME | A single microdrop of solvent is used for extraction. nih.gov | Simplicity, low cost, minimal solvent use. | Drop instability, requires careful handling. |

| HF-LPME | Solvent is protected within a porous hollow fiber. researchgate.net | High selectivity, clean extracts, good enrichment. | Slower extraction times compared to DLLME. |

| DLLME | A cloudy solution of fine solvent droplets is formed. nih.gov | Very fast extraction, high enrichment factors. | Requires a disperser solvent, centrifugation step. |

Automation in Sample Throughput for this compound Quantification

In research fields that require the analysis of a large number of samples, such as metabolomics, natural product screening, and quality control, automation of the sample preparation process is crucial for achieving high throughput and ensuring reproducibility. wiley.com Automated systems can significantly reduce manual labor, minimize the risk of human error, and allow for 24/7 operation. tecan.com

Automated Solid-Phase Extraction (SPE)

Automated SPE systems are widely used for the sample preparation of complex matrices prior to chromatographic analysis. thermofisher.com These systems automate the entire SPE process, including cartridge conditioning, sample loading, washing, and elution. aurora-instr.com By using robotic liquid handling, these platforms can process dozens or even hundreds of samples in a single run, making them ideal for high-throughput quantification of this compound in herbal extracts or biological samples. aurorabiomed.com Automated SPE can be directly coupled with HPLC or LC-MS systems (online SPE), further streamlining the analytical workflow. wiley.com

Table 3: Features of Automated SPE Systems for this compound Quantification This table highlights the benefits of using automated SPE for the high-throughput analysis of this compound.

| Feature | Description | Benefit for this compound Analysis |

|---|---|---|

| Robotic Liquid Handling | Precisely dispenses samples and solvents. aurorabiomed.com | High precision and accuracy, reduced solvent consumption. |

| High Capacity | Can process multiple samples (e.g., 96-well plates) in parallel. aurora-instr.com | Increased sample throughput for large-scale studies. |

| Online Coupling | Direct transfer of the purified extract to the HPLC or LC-MS system. wiley.com | Reduced sample handling and potential for contamination. |

| Method Consistency | Ensures that each sample is processed under identical conditions. | Improved reproducibility and reliability of quantitative results. |

High-Throughput Screening (HTS)

High-Throughput Screening (HTS) involves the use of robotics, data processing, and control software to quickly conduct millions of chemical, genetic, or pharmacological tests. wikipedia.org In the context of natural product analysis, HTS platforms can be adapted for the rapid quantification of specific compounds like this compound across a large library of plant extracts. chemcopilot.com These systems typically utilize microplate formats (96, 384, or 1536 wells) and automated liquid handlers to prepare samples for analysis by techniques such as HPLC-MS or specialized spectroscopic assays. nih.gov The integration of HTS can dramatically accelerate the process of identifying plant sources with high this compound content or for quality control in the herbal product industry. mdpi.com

The workflow for automated high-throughput quantification of this compound would generally involve automated extraction from the raw plant material, followed by dilution and direct analysis, or a cleanup step using automated SPE, before injection into a rapid LC-MS/MS method.

Computational and Theoretical Studies of Smilagenone Interactions and Dynamics

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein. ijsrtjournal.comfrontiersin.org This method is instrumental in early-stage drug discovery for identifying potential molecular targets for compounds like Smilagenone and for proposing its most likely binding pose within a protein's active site. nih.govmdpi.com The process involves sampling a vast number of conformations and orientations of the ligand within the target's binding pocket and then using a scoring function to rank these poses. frontiersin.org

Reverse docking, a related approach, takes a known ligand such as this compound and screens it against a large library of protein structures to identify potential biological targets. mdpi.com This is particularly valuable for natural products where the mechanism of action is unknown. Both forward and reverse docking are pivotal for generating hypotheses about how this compound might exert a biological effect. nih.gov

Once a plausible docking pose is identified for this compound, a detailed analysis of the intermolecular interactions stabilizing the complex is performed. These non-covalent interactions are critical for molecular recognition and binding affinity. nih.gov Key interactions typically analyzed include:

Hydrogen Bonds: These are highly directional interactions between a hydrogen atom (donor) and an electronegative atom like oxygen or nitrogen (acceptor). For this compound, the hydroxyl and ether oxygen atoms are potential hydrogen bond acceptors or donors, and their interaction with amino acid residues in a target protein's binding site would be a key determinant of binding specificity.

Hydrophobic Interactions: These interactions occur between nonpolar groups and are a major driving force for ligand binding. nih.govcambridgemedchemconsulting.com The steroidal backbone of this compound is predominantly hydrophobic and would be expected to form significant hydrophobic contacts with nonpolar amino acid residues such as Leucine, Valine, and Isoleucine in a binding pocket. nih.govcambridgemedchemconsulting.com

The analysis of these interactions provides a structural basis for understanding the ligand's affinity and selectivity for a particular target. researchgate.net Automated tools like the Protein-Ligand Interaction Profiler (PLIP) can be used to detect and visualize the full spectrum of non-covalent interactions, including hydrogen bonds, hydrophobic contacts, salt bridges, and π-stacking. biorxiv.org

Table 1: Illustrative Ligand-Protein Interactions for a Hypothetical this compound-Protein Complex

| Interaction Type | This compound Atom/Group | Protein Residue | Distance (Å) |

| Hydrogen Bond | O (Ether) | TYR 152 (OH) | 2.9 |

| Hydrogen Bond | OH (Hydroxyl) | ASP 88 (OD1) | 3.1 |

| Hydrophobic Interaction | Steroid Ring A | LEU 45 | 3.8 |